molecular formula C26H27N5O3 B12812874 2-Amino-9-((1s,3r,4s)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-1h-purin-6(9h)-one

2-Amino-9-((1s,3r,4s)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-1h-purin-6(9h)-one

Cat. No.: B12812874
M. Wt: 457.5 g/mol
InChI Key: KROVOOOAPHSWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position 1 (S-configuration)

  • Substituents : Purine ring (highest priority), methylene group (=CH2), benzyloxymethyl (-CH2-O-benzyl), and benzyloxy (-O-benzyl).
  • Priority order : Purine > benzyloxy > benzyloxymethyl > methylene.
  • Stereodescriptor : The sequence forms a counterclockwise arc, yielding an S-configuration .

Position 3 (R-configuration)

  • Substituents : Benzyloxymethyl (highest priority), cyclopentyl C1, cyclopentyl C4, and hydrogen.
  • Priority order : Benzyloxymethyl > C1 (purine-linked) > C4 (benzyloxy-substituted) > H.
  • Stereodescriptor : Clockwise arrangement results in R-configuration .

Position 4 (S-configuration)

  • Substituents : Benzyloxy (highest priority), cyclopentyl C3, cyclopentyl C1, and hydrogen.
  • Priority order : Benzyloxy > C3 (benzyloxymethyl-substituted) > C1 (purine-linked) > H.
  • Stereodescriptor : Counterclockwise orientation assigns S-configuration .

Table 3: Stereochemical Assignments

Position Substituents (Priority 1→4) Configuration
1 Purine, benzyloxy, benzyloxymethyl, =CH2 S
3 Benzyloxymethyl, C1, C4, H R
4 Benzyloxy, C3, C1, H S

The 2-methylene group introduces rigidity to the cyclopentane ring, stabilizing the stereochemical arrangement essential for interactions in synthetic pathways. This geometric constraint is leveraged in catalytic asymmetric syntheses, such as Pd-mediated enyne borylative cyclizations, to construct the core scaffold with high enantiomeric purity.

Properties

IUPAC Name

2-amino-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVOOOAPHSWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, with CAS number 142217-81-0, is a complex purine derivative that has garnered attention for its potential biological activities. This compound features multiple functional groups that enhance its chemical properties and interactions with biological targets.

The molecular formula of the compound is C26H27N5O3C_{26}H_{27}N_{5}O_{3} with a molecular weight of 457.524 g/mol. It exhibits a density of approximately 1.3 g/cm³ and has various synonyms including Entecavir Intermediate VIII. The structure of the compound allows it to mimic natural nucleotides, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₇N₅O₃
Molecular Weight457.524 g/mol
Density1.3 g/cm³
LogP3.97
PSA108.05 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in nucleotide metabolism. The purine base can act as an inhibitor for enzymes such as DNA polymerases and reverse transcriptases, which are crucial in DNA replication and transcription processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes by mimicking nucleotide structures, thereby blocking their active sites.
  • Hydrophobic Interactions: The presence of benzyloxy groups enhances binding affinity through hydrophobic interactions.
  • Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, facilitating stronger interactions.

Biological Activity Studies

Recent studies have focused on the interaction of this compound with various biological targets.

Case Study: Inhibition of Viral Replication

One notable application is in antiviral therapy where this compound has been investigated for its ability to inhibit viral replication, particularly in the context of hepatitis B virus (HBV). In vitro assays demonstrated that the compound effectively reduced HBV DNA levels in infected cell lines.

Study Results:

  • IC50 Values: The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent antiviral activity.
  • Mechanism: The compound was shown to interfere with the viral life cycle by inhibiting reverse transcriptase activity.

Binding Affinity Studies

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding interactions of this compound with target enzymes.

Findings:

  • High Affinity: Binding studies revealed a high affinity towards specific nucleotide-binding sites.
  • Thermodynamic Parameters: ITC measurements provided insights into the enthalpic and entropic contributions to binding, reinforcing its potential as a lead compound for drug development.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopentyl Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of Benzyloxy Groups : Nucleophilic substitution reactions are employed to introduce benzyloxy groups onto the cyclopentyl intermediate.
  • Attachment of the Purine Base : A condensation reaction facilitates the coupling of the purine base to the cyclopentyl structure.
  • Final Functionalization : Additional modifications may enhance the compound's pharmacological properties.

The mechanism of action primarily involves interactions with molecular targets such as enzymes or receptors, allowing it to mimic natural nucleotides and inhibit enzymes involved in nucleotide metabolism. The benzyloxy groups improve binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins .

Antiviral Activity

One significant application of this compound is as an intermediate in the synthesis of Entecavir, an antiviral medication used to treat hepatitis B virus infections. The structural similarities allow it to function effectively in inhibiting viral replication by targeting viral polymerases.

Cancer Research

Research indicates that compounds structurally related to this purine derivative may exhibit anti-cancer properties by interfering with nucleic acid synthesis in rapidly dividing cells. This potential is being explored in various studies focusing on purine analogs as therapeutic agents against different types of cancer .

Drug Development

The unique structural features of 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one make it a valuable candidate for further drug development studies. Its ability to act as a scaffold for creating more potent derivatives is being investigated in medicinal chemistry research aimed at designing new therapeutic agents .

Entecavir Synthesis

A notable case study involves the synthesis of Entecavir from this compound as an intermediate. The multi-step synthesis showcases how modifications to the purine structure can lead to effective antiviral agents. The process highlights the importance of maintaining structural integrity while enhancing functional properties during synthesis .

Antitumor Activity Exploration

In another study, researchers evaluated the antitumor activity of various purine derivatives, including this compound. Preliminary results indicated promising cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism and potential clinical applications .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Formula Biological Application Reference
Target Compound Benzyloxy, benzyloxymethyl, methylene cyclopentyl C12H15N5O3 HBV drug intermediate
2-Amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1H-purin-6(9H)-one Hydroxy, hydroxymethyl cyclopentyl C12H15N5O3 Anti-HBV candidate (active form)
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine (2c) Chloro, cyclopentyl C10H12ClN5 Antiviral research
2-(1-Adamantyl)-1-{4-[({2-chloro-9-isopropyl-9H-purin-6-yl}amino)methyl]phenyl}ethan-1-one (3j) Adamantyl, chloro, isopropyl C27H31ClN6O Biological activity studies
Penciclovir (2-Amino-9-[(2-hydroxyethoxy)methyl]-3,9-dihydro-6H-purin-6-one) Hydroxyethoxymethyl C10H15N5O3 Herpesvirus treatment

Key Observations :

  • Benzyl vs. Hydroxy Groups : The target compound’s benzyl-protected cyclopentyl moiety enhances synthetic stability but reduces bioavailability compared to the deprotected hydroxy/hydroxymethyl analogue (anti-HBV candidate) .
  • Substituent Effects : Adamantane-substituted purines (e.g., 3j) exhibit altered receptor binding due to adamantane’s bulkiness, whereas cyclopentyl or chloro substituents (e.g., 2c) modulate electronic properties and antiviral specificity .

Physicochemical Properties

  • Solubility : Benzyl groups in the target compound reduce water solubility compared to hydroxy-substituted analogues .
  • Stability : Requires stringent storage conditions (-20°C, inert atmosphere), whereas compounds like 2c are more stable at room temperature .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of the cyclopentyl moiety determined in structural studies?

  • Methodology : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For this compound, single-crystal diffraction data (resolution ≤ 0.8 Å) were used to confirm the (1S,3R,4S) configuration via analysis of anomalous dispersion effects and refinement with SHELXL-97 software. Hydrogen bonding networks involving the hydroxyl and hydroxymethyl groups further validated the spatial arrangement .

Q. What synthetic strategies are employed to introduce benzyl ether protecting groups in the cyclopentyl ring?

  • Methodology : Benzyl ethers are introduced via nucleophilic substitution under anhydrous conditions using benzyl bromide and a base (e.g., NaH or K₂CO₃) in DMF or THF. Protecting group compatibility is critical; for example, the 2-methylene group must remain inert during benzylation. Reaction progress is monitored by TLC (Rf = 0.3–0.5 in EtOAc/hexane) and confirmed via 1H^{1}\text{H}-NMR (δ 4.5–5.0 ppm for benzyloxy protons) .

Q. Which analytical methods validate purity and structural identity during synthesis?

  • Methodology : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 532.22). Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Chiral chromatography (e.g., Chiralpak IA) resolves stereoisomeric impurities, while 13C^{13}\text{C}-NMR identifies benzyl carbons (δ 70–80 ppm) and purine ring carbons (δ 140–160 ppm) .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentyl ring impact antiviral activity against HBV?

  • Methodology : Comparative studies of (1S,3R,4S) vs. (1R,3R,4S) diastereomers reveal that the former exhibits 10-fold higher HBV DNA replication inhibition (IC₅₀ = 0.2 μM vs. 2.1 μM in HepG2.2.15 cells). Molecular docking simulations (AutoDock Vina) suggest the (1S,3R,4S) isomer forms stronger hydrogen bonds with HBV polymerase’s catalytic domain (binding energy = −9.2 kcal/mol) .

Q. How can conflicting bioactivity data between in vitro and cell-based assays be resolved?

  • Methodology : Discrepancies often arise from metabolic stability differences. For example, benzyl ethers may undergo hepatic CYP3A4-mediated demethylation, reducing efficacy in vivo. Parallel assays using human liver microsomes (HLMs) and cytotoxicity profiling (CC₅₀ > 50 μM in primary hepatocytes) clarify structure-activity relationships. LC-MS/MS quantifies metabolites like the free hydroxy derivative .

Q. What strategies optimize synthetic routes for gram-scale production while maintaining stereofidelity?

  • Methodology : Flow chemistry reduces epimerization risks during benzylation by minimizing reaction time (<10 min at 80°C). Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups selectively without altering the purine core. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate stability (e.g., cyclopentyl epoxide intermediates) .

Q. How does the compound interact with viral polymerases compared to nucleoside analogs like entecavir?

  • Methodology : Competitive inhibition assays (IC₅₀ shift from 0.2 μM to 1.8 μM with 10 μM ATP) confirm non-competitive binding. Time-resolved crystallography (serial femtosecond X-ray) captures conformational changes in HBV polymerase’s thumb domain upon compound binding, explaining resistance profiling against entecavir-resistant mutants (rtL180M/T184G) .

Q. What are the challenges in derivatizing the 2-methylenecyclopentyl group for enhanced solubility?

  • Methodology : The methylene group’s electron-deficient nature limits nucleophilic additions. Directed C–H functionalization using Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) introduces polar groups (e.g., -OH or -COOH) at the 2-position. Solubility is quantified via shake-flask method (logP reduction from 3.2 to 1.8 in PBS pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.